molecular formula C14H21N3OS B6586316 N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1226427-67-3

N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B6586316
CAS No.: 1226427-67-3
M. Wt: 279.40 g/mol
InChI Key: FIBLJGPONAEMHC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a propan-2-yl group at the 6-position and a sulfanyl-linked acetamide moiety at the 4-position. The acetamide nitrogen is further substituted with a cyclopentyl group.

Properties

IUPAC Name

N-cyclopentyl-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-10(2)12-7-14(16-9-15-12)19-8-13(18)17-11-5-3-4-6-11/h7,9-11H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBLJGPONAEMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Acetamide Scaffolds

The compound shares structural similarities with other pyrimidine-acetamide derivatives, differing primarily in substituents on the pyrimidine ring and the acetamide side chain. Below is a comparative analysis based on available evidence:

Compound Pyrimidine Substituents Acetamide Substituent Key Properties/Applications References
N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide 6-(propan-2-yl) Cyclopentyl Hypothesized kinase inhibition, high lipophilicity
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diamino 4-chlorophenyl Antimicrobial activity, stable crystalline form
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diamino 3-chlorophenyl Similar antimicrobial properties, improved solubility vs. 4-Cl analog
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide 4-(4-methylpiperazinyl), 6-(pyridinylamino) Isopropyl Kinase-targeted drug candidate (patent example)

Key Differences and Implications

Substituent Effects on Bioactivity: The 4,6-diamino pyrimidine derivatives in exhibit antimicrobial properties, likely due to hydrogen-bonding interactions with microbial targets. The cyclopentyl group on the acetamide nitrogen increases lipophilicity (clogP ~3.5 estimated) compared to the chlorophenyl analogs (clogP ~2.8), suggesting better membrane permeability but lower aqueous solubility .

Crystallographic Stability: The chlorophenyl analogs in form stable monoclinic crystals (space group P2₁/c) with intermolecular N–H⋯S and N–H⋯O hydrogen bonds. The target compound’s cyclopentyl group may disrupt such packing, requiring alternative crystallization conditions.

Patent-Based Analogues: The patent compound in incorporates a 4-methylpiperazinyl group and pyridinylamino substituents, which are typical in kinase inhibitors (e.g., EGFR or ALK targets). The target compound’s simpler isopropyl-pyrimidine motif may lack this specificity but could serve as a lead for optimization.

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